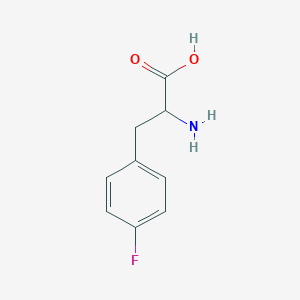

4-FLUORO-DL-FENILALANINA

Descripción general

Descripción

4-fluorophenyl-L-alanine is a L-phenylalanine derivative that is L-phenylalanine in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group. It is a 4-fluorophenylalanine, a L-phenylalanine derivative and a non-proteinogenic L-alpha-amino acid.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

La 4-fluoro-DL-fenilalanina, también conocida como p-fluorofenilalanina o 4-fluorofenilalanina, tiene aplicaciones significativas en la industria farmacéutica. Se ha utilizado como un posible inhibidor enzimático y agente terapéutico. Sus propiedades únicas le permiten desempeñar un papel crucial en la imagen topográfica de los ecosistemas tumorales utilizando PET (tomografía por emisión de positrones), proporcionando información valiosa sobre la investigación y el tratamiento del cáncer .

Aminoácidos y síntesis de péptidos

Este compuesto también se utiliza en la síntesis de aminoácidos y péptidos. Como un bloque de construcción fluorado, contribuye al desarrollo de nuevos péptidos con mayor estabilidad y funcionalidad, que son esenciales para diversas aplicaciones bioquímicas .

Reactivos de fluoración

En química orgánica, la this compound sirve como reactivo de fluoración. Su incorporación a otras moléculas puede alterar significativamente sus propiedades químicas, como aumentar su lipofilia o estabilidad metabólica, lo cual es beneficioso para el desarrollo de fármacos .

Estudios de inhibición enzimática

Debido a su similitud estructural con la fenilalanina, este compuesto se utiliza en estudios de inhibición enzimática para explorar los mecanismos de las enzimas que típicamente utilizan fenilalanina. Esto puede conducir al descubrimiento de nuevos inhibidores que pueden regular la actividad enzimática con fines terapéuticos .

Agentes terapéuticos

La investigación indica que la this compound puede tener aplicaciones terapéuticas debido a su capacidad para interferir con ciertas vías biológicas. Esta interferencia se puede aprovechar para desarrollar tratamientos para enfermedades donde dichas vías están desreguladas .

Aplicaciones de investigación avanzada

Empresas como Fujifilm Wako Pure Chemical Corporation ofrecen this compound para aplicaciones de investigación avanzada, lo que indica su importancia en estudios científicos de vanguardia en diversos campos, incluidas las ciencias de la vida y las mediciones ambientales .

Mecanismo De Acción

Target of Action

4-Fluoro-DL-Phenylalanine, also known as 4-Fluorophenylalanine or p-fluorophenylalanine, is a fluorinated derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes and receptors involved in protein synthesis and metabolic pathways.

Mode of Action

The mode of action of 4-Fluoro-DL-Phenylalanine is not fully understood. As a derivative of phenylalanine, it may interact with its targets in a similar manner, but the presence of the fluorine atom could alter these interactions. The fluorine atom is highly electronegative, which could influence the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

4-Fluoro-DL-Phenylalanine is likely to be involved in the same biochemical pathways as phenylalanine, including protein synthesis and various metabolic pathways. The fluorine atom could potentially alter the compound’s involvement in these pathways . More research is needed to fully understand the biochemical pathways affected by 4-Fluoro-DL-Phenylalanine.

Pharmacokinetics

The presence of the fluorine atom could potentially influence these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 4-Fluoro-DL-Phenylalanine’s action are not well-understood. As a derivative of phenylalanine, it may have similar effects, such as involvement in protein synthesis and metabolic processes. The fluorine atom could potentially alter these effects .

Action Environment

Environmental factors could influence the action, efficacy, and stability of 4-Fluoro-DL-Phenylalanine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .

Actividad Biológica

4-Fluoro-DL-phenylalanine (4-F-DL-Phe) is a fluorinated derivative of the amino acid phenylalanine, notable for its diverse biological activities and applications in pharmacology and biochemistry. This article explores the compound's mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by data tables and relevant case studies.

4-Fluoro-DL-phenylalanine is characterized by the substitution of a fluorine atom at the para position of the phenyl ring. Its chemical formula is . The compound is classified as a neutral to slightly acidic material and exhibits limited solubility in water .

4-F-DL-Phe acts primarily as an inhibitor of certain enzymes involved in amino acid metabolism. Its biological activity includes:

- Inhibition of Tryptophan Hydroxylase : It has been shown to inhibit tryptophan hydroxylase, which is crucial for serotonin synthesis. This inhibition is less potent compared to p-chlorophenylalanine but still significant .

- Inhibition of Tyrosine Aminotransferase : This enzyme plays a role in the conversion of tyrosine to various neurotransmitters, implicating 4-F-DL-Phe in neurochemical pathways .

- Cell Cycle Arrest : Research indicates that 4-F-DL-Phe can reversibly arrest HeLa cells in the G2 phase of the cell cycle, suggesting potential applications in cancer therapy .

Biological Effects

The biological effects of 4-F-DL-Phe have been studied extensively, revealing significant impacts on cellular processes:

- Protein Synthesis Inhibition : As a phenylalanine antagonist, 4-F-DL-Phe may inhibit protein synthesis, which can affect cell growth and proliferation .

- Neurotransmitter Regulation : By inhibiting serotonin synthesis, it may influence mood and behavior, potentially providing insights into treatments for depression and anxiety disorders .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of 4-F-DL-Phe:

- Study on Cancer Cell Lines : A study investigated the uptake mechanisms of 4-F-DL-Phe in glioblastoma cell lines (A172, T98G, U-87MG). The research found that its uptake was predominantly mediated by L-type amino acid transporters (LAT1 and LAT4), indicating its potential as an imaging agent for tumor detection .

- Neuropharmacological Effects : Another study examined the effects of 4-F-DL-Phe on serotonin levels in animal models. The results indicated that chronic administration led to significant alterations in behavioral responses associated with anxiety and depression, suggesting its utility in studying mood disorders .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.